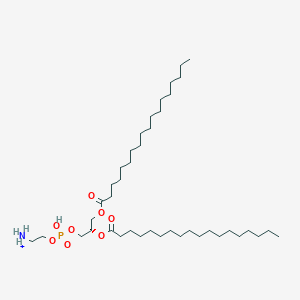
Megacerotonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Megacerotonic acid is a natural product found in Megaceros flagellaris with data available.
Aplicaciones Científicas De Investigación
Asymmetric Total Syntheses
Megacerotonic acid, a natural α-benzylidene-γ-butyrolactone product, has been synthesized asymmetrically from commercially available materials. A notable step in this synthesis is the dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) of racemic α,δ-diketo-β-aryl esters, crucial for establishing the absolute stereochemistry of this compound. This process illustrates the compound's potential in advancing synthetic organic chemistry and drug development (S. W. Krabbe & Jeffrey S. Johnson, 2015).
Biophotonics and Drug Delivery Research
Although this compound is not directly mentioned, it's important to note the relevance of biophotonics in drug delivery research, a field that could potentially involve compounds like this compound. Multiphoton tomography and femtosecond laser nanoprocessing tools are used to study drug interactions with tissue cells, highlighting the potential for advanced drug delivery systems and in vivo imaging (K. König et al., 2011).
Molecular Evolutionary Genetics Analysis
In the broader context of scientific research, tools like MEGA (Molecular Evolutionary Genetics Analysis) play a crucial role in analyzing genetic data, which is vital for understanding the genetic properties and potential therapeutic applications of compounds like this compound (Sudhir Kumar et al., 2016).
Propiedades
Fórmula molecular |
C18H14O7 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
(2R,3R,4Z)-3-(3,4-dihydroxyphenyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C18H14O7/c19-11-4-1-9(2-5-11)7-12-15(16(17(22)23)25-18(12)24)10-3-6-13(20)14(21)8-10/h1-8,15-16,19-21H,(H,22,23)/b12-7-/t15-,16-/m1/s1 |
Clave InChI |
ARPWMKRUUOTSGU-BXCZJDEJSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\2/[C@H]([C@@H](OC2=O)C(=O)O)C3=CC(=C(C=C3)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C=C2C(C(OC2=O)C(=O)O)C3=CC(=C(C=C3)O)O)O |
Sinónimos |
megacerotonic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


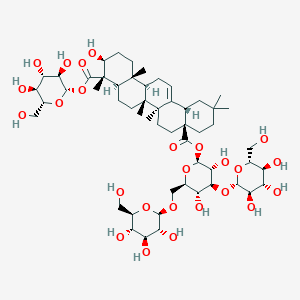
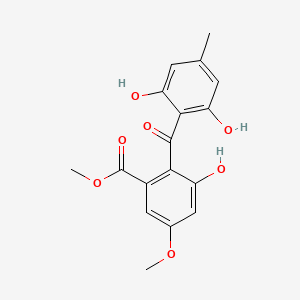


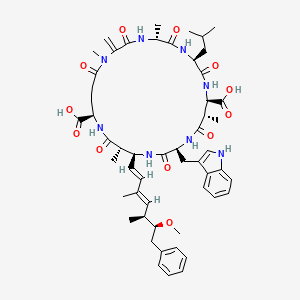

![(3aS,5S,9aS)-5-[1-(2-methoxyphenyl)-4-pyrazolyl]-2-phenyl-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one](/img/structure/B1258681.png)


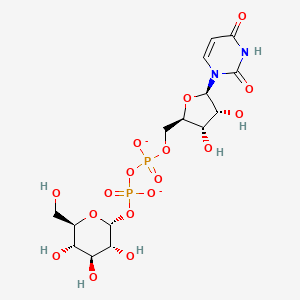


![Manganese(3+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid;chloride](/img/structure/B1258693.png)
